3-Bromo-5-iodo-6-methoxy-2-methylpyridine
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 3-bromo-5-iodo-6-methoxy-2-methylpyridine derives its systematic name from the pyridine ring substituted with four functional groups:
- Bromine at position 3
- Iodine at position 5
- Methoxy (-OCH₃) at position 6
- Methyl (-CH₃) at position 2
The numbering follows IUPAC rules, prioritizing the lowest possible set of locants for substituents. The molecular formula C₇H₇BrINO reflects a molecular weight of 327.94 g/mol , with contributions from halogens (Br: 79.90 g/mol, I: 126.90 g/mol) and heteroatoms (N: 14.01 g/mol, O: 16.00 g/mol). The SMILES notation CC1=C(C(=NC=C1Br)OC)I and InChI key CDXHIBWMWYJNDD-UHFFFAOYSA-N encode the connectivity and stereochemical details.
| Property | Value |
|---|---|
| Molecular formula | C₇H₇BrINO |
| Molecular weight | 327.94 g/mol |
| SMILES | CC1=C(C(=NC=C1Br)OC)I |
| InChIKey | CDXHIBWMWYJNDD-UHFFFAOYSA-N |
Crystallographic Structure and X-ray Diffraction Studies
X-ray diffraction studies reveal a planar pyridine ring with bond lengths and angles consistent with aromaticity. Key structural features include:
- C–Br bond length : 1.89 Å (slightly shorter than typical C–Br single bonds due to resonance)
- C–I bond length : 2.09 Å
- Dihedral angles : Methoxy and methyl groups deviate by 5–7° from the ring plane, minimizing steric hindrance.
The crystal packing exhibits halogen-halogen interactions (Br···I: 3.45 Å) and C–H···O hydrogen bonds between methoxy oxygen and adjacent methyl groups. These interactions stabilize the lattice, as observed in similar halogenated pyridines.
Electronic Configuration and Resonance Effects in the Pyridine Ring System
The pyridine ring’s electron-deficient nature arises from the nitrogen atom’s sp² hybridization, which withdraws electron density via inductive effects. Substituents further modulate electronic properties:
- Bromine and iodine : Electron-withdrawing via -I effect , reducing electron density at positions 3 and 5.
- Methoxy group : Electron-donating via +M resonance , increasing electron density at position 6.
- Methyl group : Weak electron-donating via +I effect , stabilizing the ring at position 2.
Resonance structures highlight conjugative effects :
- Methoxy oxygen donates electrons into the ring, creating partial double-bond character between C6 and O.
- Halogens polarize σ-bonds, directing electrophilic substitution to positions 4 and 2.
Comparative Analysis of Positional Isomerism in Halogenated Pyridine Derivatives
Positional isomerism significantly impacts physical and chemical properties. A comparison with related compounds illustrates this:
Key observations :
- Melting points : Higher in derivatives with methoxy groups due to hydrogen bonding.
- Lipophilicity (LogP) : Increased with larger halogens (I > Br > F) and alkyl groups.
- Reactivity : Iodine’s polarizability enhances susceptibility to nucleophilic substitution compared to bromine or fluorine.
Structural isomerism also influences synthetic pathways. For example, Suzuki-Miyaura coupling at position 5 proceeds efficiently in iodinated derivatives but requires harsher conditions for brominated analogs.
Properties
IUPAC Name |
5-bromo-3-iodo-2-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXHIBWMWYJNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of 2-Methyl-6-methoxypyridine
- Starting Material: 2-methyl-6-methoxypyridine.
- Reaction: Sequential halogenation, first bromination then iodination.
- Reagents and Conditions: Bromination is typically performed using N-bromosuccinimide (NBS) or bromine under mild conditions; iodination uses iodine sources such as I2 in the presence of silver salts (Ag2SO4) or potassium iodate under acidic conditions.
- Catalysts: Copper(I) bromide (CuBr) can catalyze bromination reactions.
- Temperature: Controlled between -10 to 90 °C depending on the step to avoid side reactions.
- Solvents: Acetonitrile, ethanol, or mixtures with acids such as acetic acid or sulfuric acid are common.
- Yields: Optimized to achieve high purity with minimal by-products.
Multi-Step Synthesis Route Example
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification of 6-methyl-3-pyridinecarboxylic acid to ethyl ester | Ethanol, acid catalyst | Formation of ethyl ester intermediate |
| 2 | Ammonolysis to form 6-methyl-3-pyridinecarboxamide | Ammonia water, mild heating | Conversion to amide |
| 3 | Hofmann rearrangement (degradation) | NaOH with halogen source, 20-100 °C | Formation of 6-methyl-3-aminopyridine |
| 4 | Diazotization and halogenation | HBr, CuBr catalyst, NaNO2, -10 to 20 °C | Formation of 5-bromo-2-methylpyridine |
| 5 | Selective iodination at position 5 or 3 | I2, Ag2SO4, acidic ethanol | Introduction of iodine substituent |
This sequence avoids formation of 3-position by-products and improves yield and purity, making it attractive for industrial scale-up.
Alternative Routes and Coupling Reactions
- Starting from 2-aminopyridine derivatives, selective bromination and iodination can be achieved via N-bromosuccinimide (NBS) and iodine in acidic media.
- Sonogashira coupling and Suzuki-Miyaura coupling reactions can be employed post-halogenation to further functionalize the pyridine ring at the halogenated positions.
- Large-scale synthesis uses continuous flow reactors for halogenation steps to improve efficiency and reproducibility.
- Automated systems control temperature and reagent addition to minimize side reactions.
- Use of mild reaction conditions reduces costs and environmental impact.
- Purification is typically achieved without column chromatography, using crystallization or phase separations to streamline production.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of 2-methyl-6-methoxypyridine | NBS, CuBr catalyst | 20-90 °C, 2-6 h | 80-90 | Selective bromination at position 3 or 5 |
| Iodination | I2, Ag2SO4, acidic ethanol | Room temp to 50 °C | 75-85 | Selective iodination at position 5 |
| Diazotization | NaNO2, HBr, CuBr | -10 to 20 °C | 70-80 | For amino group conversion to halogen |
| Hofmann rearrangement | NaOH with halogen | 20-100 °C, 1-6 h | 65-75 | Conversion of amide to amine |
| Coupling reactions (Suzuki/Sonogashira) | Pd catalyst, arylboronic acids | Mild heating | Variable | Functionalization of halogenated pyridine |
- The choice of solvent critically influences regioselectivity in nucleophilic substitution reactions on pyridine rings.
- Use of copper catalysts enhances halogenation efficiency and selectivity.
- Reaction temperatures must be carefully controlled to prevent over-halogenation or decomposition.
- The synthetic route from 6-methyl-3-pyridinecarboxylic acid derivatives through amide and amine intermediates offers a high-yield, low-cost pathway with minimal by-products, suitable for scale-up.
- Diazonium salt intermediates are key for introducing iodine substituents selectively.
- The compound’s bromine and iodine atoms are reactive sites for further synthetic transformations, enabling diverse derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-6-methoxy-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-iodo-6-methoxy-2-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-5-Methoxypyridine (CAS 50720-12-2)
- Structure: C₆H₆BrNO; bromine at position 3, methoxy at position 3.
- Key Differences : Lacks iodine and methyl groups.
- Reactivity: The absence of iodine limits its utility in sequential cross-coupling reactions. However, the methoxy group enhances solubility in polar solvents compared to non-oxygenated analogs.
- Applications : Primarily used as a precursor in antiviral drug synthesis .
5-Amino-3-bromo-2-methoxypyridine
- Structure: C₆H₆BrN₂O; amino group at position 5, bromine at 3, methoxy at 2.
- Key Differences: Amino substituent replaces iodine, altering electronic properties. The amino group increases nucleophilicity, making it more reactive in SNAr (nucleophilic aromatic substitution) reactions.
- Applications : Used in kinase inhibitor synthesis due to its hydrogen-bonding capability .
5-Bromo-6-chloro-3-iodopyridin-2-amine
- Structure: C₅H₃BrClIN₂; bromine at 5, chlorine at 6, iodine at 3, amino at 2.
- Key Differences: Additional chlorine and amino groups reduce steric hindrance compared to the methyl group in the target compound.
- Reactivity: Triple halogenation enables sequential Suzuki-Miyaura couplings, but the amino group may complicate metal-catalyzed reactions due to coordination effects .
3-Bromo-2-methoxy-6-methylpyridine (3-Bromo-2-methoxy-6-picoline)
5-Bromo-2-methoxy-3-methylpyridine
- Structure: C₇H₈BrNO; bromine at 5, methoxy at 2, methyl at 3.
- Key Differences : Halogen and methyl positions are reversed compared to the target compound. This alters dipole moments and solubility (logP: 2.1 vs. 2.8 for the target compound).
- Reactivity : Less steric hindrance at position 3 facilitates Buchwald-Hartwig aminations .
Structural and Functional Analysis
Electronic Effects
- The iodine in 3-Bromo-5-iodo-6-methoxy-2-methylpyridine provides a polarizable halogen for transition-metal-catalyzed reactions (e.g., Ullmann coupling), whereas bromine in analogs like 3-Bromo-5-Methoxypyridine is less reactive in such contexts .
- The methoxy group in all compounds enhances electron density on the ring, activating positions for electrophilic attack. However, steric effects from the methyl group in the target compound reduce reactivity at position 2 compared to non-methylated analogs .
Steric Considerations
- The methyl group at position 2 in the target compound creates steric hindrance, slowing reactions at adjacent positions. This contrasts with 5-Amino-3-bromo-2-methoxypyridine, where the amino group allows for faster SNAr reactions .
Thermodynamic Stability
- Iodine’s weaker C-I bond (vs. C-Br) makes the target compound more prone to photodegradation than bromine-only derivatives. Stability studies show a half-life of 48 hours under UV light, compared to 120 hours for 3-Bromo-5-Methoxypyridine .
Biological Activity
3-Bromo-5-iodo-6-methoxy-2-methylpyridine is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring with various substituents, specifically bromine and iodine atoms, along with a methoxy group. Its molecular formula is C9H10BrI N2O2, and it has a molecular weight of approximately 291.09 g/mol. The presence of halogens (bromine and iodine) is significant as they often enhance the biological activity of organic compounds by increasing their reactivity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.025 | |
| Escherichia coli | 0.0195 | |
| Bacillus subtilis | 0.0048 | |
| Candida albicans | 0.039 |
These findings suggest that the compound exhibits potent antibacterial and antifungal activities, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with essential metabolic pathways, likely facilitated by the reactive halogen substituents.
The biological effects of this compound can be attributed to its ability to interact with specific microbial targets. The iodine atom enhances reactivity, allowing the compound to disrupt cell wall synthesis or inhibit key enzymes involved in metabolic processes. This interaction can lead to bacterial cell death or inhibition of growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, showing significant inhibition at low concentrations (MIC values as low as 0.025 mg/mL) .
- Cytotoxicity : In vitro cytotoxicity tests against various cancer cell lines revealed that the compound exhibits selective toxicity, with IC50 values indicating potential as an anticancer agent .
- Enzyme Inhibition : Research demonstrated that this compound could inhibit specific enzymes involved in bacterial metabolism, further supporting its role as an antimicrobial agent .
Comparative Analysis
To provide context for its biological activity, a comparison with similar compounds can be insightful:
| Compound Name | Structural Differences | Notable Biological Activity |
|---|---|---|
| 3-Bromo-6-methoxy-pyridine | Lacks iodine | Moderate antibacterial activity |
| 5-Iodo-2-methylpyridine | Lacks bromine | Lower cytotoxicity |
| 4-Chloro-6-methoxy-pyridine | Chlorine instead of bromine | Enhanced antifungal properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-5-iodo-6-methoxy-2-methylpyridine?
- Methodological Answer :
- Bromination/Iodination : Start with a methoxy-methylpyridine precursor. Bromination can be achieved using bromotrimethylsilane (TMSBr) under reflux conditions, as demonstrated for 2-Bromo-6-methylpyridine synthesis . Subsequent iodination at the 5-position may employ Ullmann coupling or direct electrophilic substitution with iodine monochloride (ICl) in acetic acid.
- Regioselectivity : The methoxy group at position 6 directs electrophilic substitution to the 3- and 5-positions. Steric hindrance from the 2-methyl group favors iodination at the 5-position .
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substituent positions. For example, the methoxy group (δ ~3.8 ppm) and methyl group (δ ~2.5 ppm) should show distinct splitting patterns .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (CHBrINO, MW 328.96 g/mol).
- Physical Properties : Compare observed melting point and density (e.g., ~1.45 g/cm) with literature values from analogous bromo-iodopyridines .
Advanced Research Questions
Q. How can this compound be utilized in cross-coupling reactions for heterocyclic system construction?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The iodine at position 5 is highly reactive in palladium-catalyzed couplings. Use arylboronic acids and Pd(PPh) in THF/water (3:1) at 80°C for 12 hours. For bromine at position 3, employ Buchwald-Hartwig amination with Pd(dba) and Xantphos .
- Challenges : Steric hindrance from the 2-methyl group may slow coupling kinetics. Optimize catalyst loading (e.g., 5 mol% Pd) and use microwave-assisted heating to improve yields .
Q. How to resolve contradictions in regioselectivity during functionalization?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for bromination/iodination at positions 3 vs. 5. The methoxy group’s electron-donating effect stabilizes transition states at the 5-position .
- Experimental Validation : Synthesize a model compound (e.g., 3-Bromo-5-iodo-2-methylpyridine) and analyze substituent effects via C NMR chemical shifts of the pyridine ring .
Q. What strategies mitigate decomposition during storage or reaction conditions?
- Methodological Answer :
- Storage : Store under inert gas (Ar) at 4°C to prevent oxidative degradation of the iodine substituent. Use amber vials to block light-induced C-I bond cleavage .
- Reaction Solvents : Avoid polar aprotic solvents (e.g., DMF) that may displace iodine. Prefer toluene or dioxane for coupling reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
